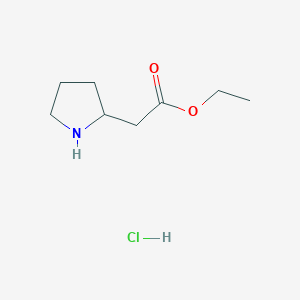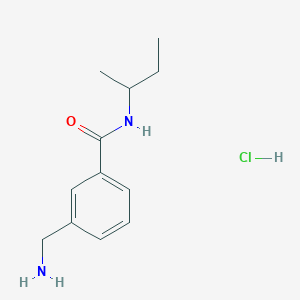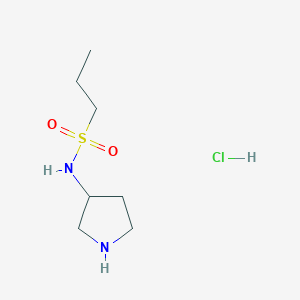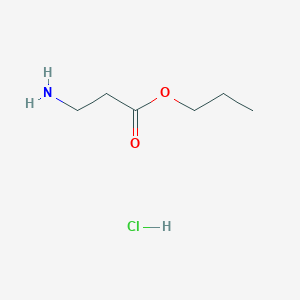![molecular formula C10H14ClN3O2 B1522978 3-[(3-Aminophenyl)formamido]propanamide hydrochloride CAS No. 1258641-50-7](/img/structure/B1522978.png)
3-[(3-Aminophenyl)formamido]propanamide hydrochloride
Overview
Description
3-[(3-Aminophenyl)formamido]propanamide hydrochloride is a chemical compound with the formula C10H14ClN3O2 and a molecular weight of 243.69 . It is provided by ChemScene for in-stock or backordered impurities, bulk custom synthesis, and procurement .
Molecular Structure Analysis
The IUPAC name of this compound is 3-amino-N-(3-amino-3-oxopropyl)benzamide hydrochloride . The InChI code is 1S/C10H13N3O2.ClH/c11-8-3-1-2-7(6-8)10(15)13-5-4-9(12)14;/h1-3,6H,4-5,11H2,(H2,12,14)(H,13,15);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as solubility and storage conditions are often provided by the supplier .Scientific Research Applications
Pharmaceutical Reactions and Environmental Impact : The study by DellaGreca et al. (2009) investigated the reaction of a similar pharmaceutical, atenolol, with hypochlorite under wastewater disinfection conditions. The reaction yielded products including a compound structurally related to 3-[(3-Aminophenyl)formamido]propanamide, highlighting the environmental impact and transformation of such compounds in water treatment processes (DellaGreca et al., 2009).
Synthetic Chemistry Applications : Sawant et al. (2011) described a palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides, demonstrating the role of such compounds in facilitating complex chemical syntheses (Sawant et al., 2011).
Medicinal Chemistry and Drug Development : Tatee et al. (1986) researched N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives for their muscle relaxant and anticonvulsant activities. This indicates the potential use of similar compounds in developing new therapeutic agents (Tatee et al., 1986).
Analytical Chemistry : Mori et al. (1997) achieved enantiomeric separation of primary amino compounds, including ones structurally related to 3-[(3-Aminophenyl)formamido]propanamide, using capillary electrophoresis. This research underlines its significance in analytical methodologies for chiral compound separation (Mori et al., 1997).
Peptide Research and Drug Design : Flores-Holguín et al. (2019) utilized conceptual density functional theory for studying antifungal tripeptides with structural elements akin to 3-[(3-Aminophenyl)formamido]propanamide. This research highlights the role of such compounds in peptide-based drug design (Flores-Holguín et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
properties
IUPAC Name |
3-amino-N-(3-amino-3-oxopropyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c11-8-3-1-2-7(6-8)10(15)13-5-4-9(12)14;/h1-3,6H,4-5,11H2,(H2,12,14)(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBHMCLHSRDCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Aminophenyl)formamido]propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline hydrochloride](/img/structure/B1522900.png)


![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride](/img/structure/B1522904.png)

![Tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride](/img/structure/B1522908.png)

![4-[(4-Methylcyclohexyl)oxy]piperidine hydrochloride](/img/structure/B1522912.png)
![3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B1522913.png)



